molecular formula C10H13N3O B1403204 6-(Propan-2-yloxy)-1h-indazol-3-amine CAS No. 1351631-55-4

6-(Propan-2-yloxy)-1h-indazol-3-amine

Cat. No.: B1403204
CAS No.: 1351631-55-4
M. Wt: 191.23 g/mol
InChI Key: SNRASIDEDGPZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Propan-2-yloxy)-1h-indazol-3-amine is a compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring.

Preparation Methods

The synthesis of 6-(Propan-2-yloxy)-1h-indazol-3-amine typically involves several steps, including the formation of the indazole core and subsequent functionalization. One common method involves the condensation of o-fluorobenzaldehydes with hydrazine, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to achieve high yields and selectivity .

Industrial production methods often utilize optimized synthetic routes to ensure scalability and cost-effectiveness. These methods may involve the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .

Chemical Reactions Analysis

6-(Propan-2-yloxy)-1h-indazol-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts . Major products formed from these reactions include various substituted indazole derivatives with potential biological activities .

Comparison with Similar Compounds

6-(Propan-2-yloxy)-1h-indazol-3-amine can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-propan-2-yloxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6(2)14-7-3-4-8-9(5-7)12-13-10(8)11/h3-6H,1-2H3,(H3,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNRASIDEDGPZCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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